molecular formula C8H15F2NO2 B1478172 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 2097957-22-5

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol

Cat. No. B1478172
CAS RN: 2097957-22-5
M. Wt: 195.21 g/mol
InChI Key: UGSZLMNUQTZIBN-UHFFFAOYSA-N
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Description

“2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C8H15F2NO2. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol” includes a pyrrolidine ring, two fluorine atoms, a methoxymethyl group, and a hydroxyl group . The InChI code for this compound is 1S/C6H11F2NO/c1-10-3-5-2-6(7,8)4-9-5/h5,9H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

The compound “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol” has a molecular weight of 195.21 g/mol.

Scientific Research Applications

Synthesis and Enantioselective Reactions The compound 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol has been utilized in the synthesis of homochiral aminofluorosulphuranes, where it acts as an effective enantioselective fluorodehydroxylating agent. This highlights its role in creating compounds with specific chiral configurations, which is crucial in the development of pharmaceuticals and other chirally active substances (Hann & Sampson, 1989).

Catalysis in Olefin Reactions The compound has also been studied in the context of palladium(II) complex catalysis. It has been observed that reactions involving similar structures facilitate the methoxycarbonylation of olefins, leading to the formation of esters. The catalytic behavior of these complexes is influenced by their structure and the chain length of the olefin, indicating that 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol could play a role in tuning the catalytic properties of such complexes (Zulu et al., 2020).

Ethylene Oligomerization Further applications of similar compounds involve the oligomerization of ethylene, where nickel(II) complexes chelated by related ligands exhibit activity in forming mostly ethylene dimers. This demonstrates the potential of the compound to be involved in or influence catalytic systems for polymer production or organic synthesis (Nyamato, Ojwach, & Akerman, 2016).

Future Directions

The pyrrolidine ring, a key component of “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol”, is a versatile scaffold for novel biologically active compounds . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2/c1-13-5-7-4-8(9,10)6-11(7)2-3-12/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSZLMNUQTZIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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